molecular formula C15H17N5O3 B2584033 (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034231-51-9

(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2584033
CAS RN: 2034231-51-9
M. Wt: 315.333
InChI Key: PABMNAZAJCVCTI-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Tools in Parkinson's Disease

  • PET Imaging Agent for LRRK2 in Parkinson's Disease : A study synthesized a new potential PET imaging agent, targeting the LRRK2 enzyme, which is significant in the context of Parkinson's disease. The synthesis involved a multi-step process yielding the compound with high radiochemical purity and specific activity. This work highlights the application of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Antiproliferative Activity

  • Novel Bioactive Heterocycle Synthesis and Evaluation : Another research focused on synthesizing and evaluating a novel bioactive heterocycle for its antiproliferative activity. The compound, featuring morpholino and isoxazole groups, was characterized structurally and showed potential as a therapeutic agent, demonstrating the importance of these structures in developing new treatments (Benaka Prasad et al., 2018).

Mechanistic Studies

  • Defluorination of Antibacterial Drug : A study on the antibacterial drug linezolid explored the defluorination process under photochemical conditions, revealing insights into the reaction mechanisms involving morpholine derivatives. This research contributes to understanding the stability and reactivity of pharmaceutical compounds under various conditions (Fasani et al., 2008).

Antimicrobial and Anticancer Agents

  • Synthesis of Pyrazole Derivatives : Research on the synthesis of novel pyrazole derivatives with morpholino moieties investigated their potential as antimicrobial and anticancer agents. This work exemplifies the exploration of morpholino and isoxazole derivatives in searching for new therapeutic compounds (Hafez et al., 2016).

Bioactivation Pathways

  • Novel Bioactivation Pathway of Isoxazole : A study identified a novel bioactivation pathway for a 3,4-unsubstituted isoxazole, leading to the formation of a glutathione adduct of a cyanoacrolein derivative. This research provides valuable information on the metabolic fate of isoxazole-containing compounds in human liver microsomes (Yu et al., 2011).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-10-6-12(18-23-10)14(21)20-8-11-7-16-15(17-13(11)9-20)19-2-4-22-5-3-19/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMNAZAJCVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

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